6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide

CAS No.: 75000-62-3

Cat. No.: VC17283621

Molecular Formula: C11H11NO5

Molecular Weight: 237.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75000-62-3 |

|---|---|

| Molecular Formula | C11H11NO5 |

| Molecular Weight | 237.21 g/mol |

| IUPAC Name | 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide |

| Standard InChI | InChI=1S/C11H11NO5/c1-15-8-5-3-4-17-9(5)10(16-2)7(13)6(8)11(12)14/h3-4,13H,1-2H3,(H2,12,14) |

| Standard InChI Key | ZQTICOLCWCEVDL-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C(=C(C2=C1C=CO2)OC)O)C(=O)N |

Introduction

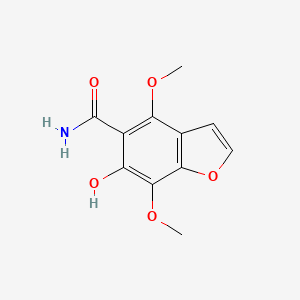

Chemical Structure and Physicochemical Properties

The compound’s structure consists of a benzofuran ring system fused with a benzene ring, featuring hydroxyl (-OH) and methoxy (-OCH) groups at positions 6, 4, and 7, respectively, and a carboxamide (-CONH) moiety at position 5. The IUPAC name, 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide, reflects this substitution pattern. Key physicochemical properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 237.21 g/mol |

| Exact Mass | 237.064 Da |

| PSA (Polar Surface Area) | 95.91 Ų |

| LogP (Partition Coefficient) | 2.14 |

| Canonical SMILES | COC1=C(C(=C(C2=C1C=CO2)OC)O)C(=O)N |

The compound’s moderate LogP value suggests balanced lipophilicity, facilitating membrane permeability in biological systems . Its polar surface area, influenced by the hydroxy and carboxamide groups, enhances solubility in polar solvents, a critical factor for pharmaceutical applications .

Synthesis and Production Methods

The synthesis of 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide typically involves multi-step routes starting from benzofuran precursors. One common approach begins with 6-hydroxy-4,7-dimethoxybenzofuran-5-carboxylic acid, which undergoes amidation via thionyl chloride ()-mediated conversion to the acid chloride, followed by reaction with ammonia (). Industrial production emphasizes yield optimization and green chemistry principles, such as solvent recycling and catalytic methods, to minimize environmental impact.

Key synthetic steps include:

-

Functionalization of the Benzofuran Core: Methoxy groups are introduced via nucleophilic substitution or etherification reactions.

-

Carboxamide Formation: The carboxylic acid intermediate is activated to its chloride form before amidation.

-

Purification: Chromatographic techniques or recrystallization ensure high purity (>95%) for research-grade material .

Chemical Reactivity and Derivative Formation

The compound’s reactivity is governed by its functional groups:

-

Hydroxyl Group: Susceptible to oxidation (e.g., with ) to form ketones or quinones.

-

Methoxy Groups: Participate in demethylation or nucleophilic substitution under acidic or basic conditions.

-

Carboxamide: Reducible to amines () or hydrolyzable to carboxylic acids ().

Notable derivatives include:

-

6-Oxo-4,7-dimethoxybenzofuran-5-carboxamide: Produced via oxidation, showing enhanced electrophilicity.

-

N-Butyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide: A lipophilic analog with improved bioavailability .

Biological Activities and Mechanisms

Antimicrobial Properties

6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide exhibits broad-spectrum antimicrobial activity. Studies report minimum inhibitory concentrations (MICs) of 2–8 μg/mL against Candida albicans and Aspergillus niger, attributed to the benzofuran scaffold’s ability to disrupt fungal cell membranes . The hydroxy and methoxy groups enhance hydrogen bonding with microbial enzymes, while the carboxamide moiety interacts with hydrophobic pockets in target proteins .

Enzyme Inhibition

The compound inhibits cyclooxygenase-2 (COX-2) and α-glucosidase at micromolar concentrations, positioning it as a candidate for anti-inflammatory and antidiabetic drug development .

Applications in Research and Industry

Pharmaceutical Development

Derivatives of this compound are being explored as:

-

Antifungal Agents: Structural analogs with pyridotetrazolopyrimidine moieties show improved potency .

-

Antitubercular Drugs: Hybrid molecules incorporating benzofuran and pyridine units exhibit activity against Mycobacterium tuberculosis .

Agricultural Chemistry

The compound’s antifungal properties are leveraged in crop protection formulations to combat Fusarium and Phytophthora species.

Material Science

Its rigid benzofuran core serves as a building block for fluorescent dyes and organic semiconductors .

Comparison with Related Benzofuran Derivatives

The parent compound’s balance of polarity and reactivity makes it a versatile lead structure compared to analogs .

Future Perspectives

Advances in computational chemistry and synthetic biology are expected to drive the development of 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide derivatives with tailored properties. Key research directions include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume